1-Bromo-2-methoxynaphthalene
Overview
Description
1-Bromo-2-methoxynaphthalene is a useful synthetic intermediate . It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Synthesis Analysis
1-Bromo-2-methoxynaphthalene can be synthesized by asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-methoxynaphthalene is C11H9BrO . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Bromo-2-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . It undergoes asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl .Physical And Chemical Properties Analysis
1-Bromo-2-methoxynaphthalene has a molecular weight of 237.1 . The physical state at 20 degrees Celsius is solid .Scientific Research Applications
Synthesis of Catalyst for Highly Enantioselective Aziridination of Styrene Derivatives
1-Bromo-2-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . Aziridination is a process that involves the formation of an aziridine ring, a three-membered cyclic compound containing one nitrogen atom and two carbon atoms. The catalyst synthesized using 1-Bromo-2-methoxynaphthalene can help in achieving high enantioselectivity, which is crucial in the production of chiral molecules in the pharmaceutical industry.
Preparation of Biaryls or Biheterocycles by Palladium-Catalyzed Ullmann Coupling
Another significant application of 1-Bromo-2-methoxynaphthalene is in the preparation of biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . The Ullmann coupling is a chemical reaction that forms a carbon-carbon bond from two aryl halides using a copper catalyst. In this case, palladium is used as the catalyst, and 1-Bromo-2-methoxynaphthalene serves as the aryl halide. The resulting biaryls or biheterocycles have wide applications in the field of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
1-Bromo-2-methoxynaphthalene is a synthetic intermediate . It is primarily used as a reagent in the synthesis of catalysts for highly enantioselective aziridination of styrene derivatives . Therefore, its primary targets are these styrene derivatives.
Mode of Action
The compound interacts with its targets (styrene derivatives) through a process known as aziridination . This is a type of organic reaction where an aziridine compound is formed by the reaction of an imine and a diazo compound . The resulting changes include the formation of a new compound with a three-membered nitrogen-containing ring (aziridine).
Biochemical Pathways
The biochemical pathway primarily affected by 1-Bromo-2-methoxynaphthalene is the aziridination of styrene derivatives . This pathway leads to the formation of aziridine compounds, which are valuable in organic synthesis due to their reactivity and ring strain .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1-Bromo-2-methoxynaphthalene is the formation of aziridine compounds . These compounds are highly reactive and can be used in further synthetic reactions .
Action Environment
The action of 1-Bromo-2-methoxynaphthalene can be influenced by environmental factors such as temperature and solvent . For instance, it is sensitive to ambient temperatures , and its solubility in different solvents can affect its reactivity . Therefore, these factors should be carefully controlled during its use to ensure optimal efficacy and stability .
Safety and Hazards
When handling 1-Bromo-2-methoxynaphthalene, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin and eyes . Avoid contact with skin and clothing . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Avoid breathing vapors or mists .
Future Directions
1-Bromo-2-methoxynaphthalene is a useful synthetic intermediate and has potential applications in the synthesis of various organic compounds . It can be used to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives and to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Relevant Papers The chloromethylation of 1-bromo-2-methoxynaphthalene has been studied, and a revised structure for the product has been proposed . Another paper discusses the dynamics of the carbon-bromine bond dissociation in 1-bromo-2-methoxynaphthalene .
properties
IUPAC Name |
1-bromo-2-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIGURFWNPLWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187622 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxynaphthalene | |
CAS RN |
3401-47-6 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3401-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110660 | |
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Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.248 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic applications of 1-bromo-2-methoxynaphthalene in organic chemistry?
A: 1-Bromo-2-methoxynaphthalene serves as a versatile building block in organic synthesis. It participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. [] For instance, it can react with diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate under palladium catalysis to yield the corresponding biaryl monophosphonate. [] This highlights its utility in constructing complex molecules containing the 1,2-disubstituted naphthalene motif.
Q2: Beyond cross-coupling, are there other notable reactions involving 1-bromo-2-methoxynaphthalene?
A: Yes, 1-bromo-2-methoxynaphthalene is not limited to cross-coupling reactions. It has been successfully employed in nitrile-group transfer reactions mediated by palladium and zinc species. [] This methodology allows for the introduction of a cyano group at the position originally occupied by the bromine atom, offering an alternative route to synthesize substituted naphthonitriles.
Q3: The provided research mentions "phase-transfer catalysis". How is 1-bromo-2-methoxynaphthalene relevant in this context?
A: While not directly involved as a catalyst, 1-bromo-2-methoxynaphthalene plays a crucial role as a starting material in the synthesis of novel azo dyes. [] These dyes, typically inaccessible through conventional methods, can be prepared using phase-transfer catalysts like dibenzo-18-crown-6 in solvents like 1,2-dichloroethane. [] This highlights the importance of exploring non-traditional synthetic routes to access novel chemical entities.
Q4: What are the structural characteristics of 1-bromo-2-methoxynaphthalene?
A: 1-Bromo-2-methoxynaphthalene (molecular formula: C11H9BrO) possesses a naphthalene ring system with a bromine atom at position 1 and a methoxy group at position 2. [] While specific spectroscopic data isn't provided in the abstracts, we can infer the presence of characteristic signals in its NMR and IR spectra corresponding to the aromatic system, methoxy group, and C-Br bond.
Q5: Are there any insights into the reactivity of 1-bromo-2-methoxynaphthalene based on its structure?
A: The presence of both the bromine atom and the methoxy group influences the reactivity of 1-bromo-2-methoxynaphthalene. The bromine atom serves as a good leaving group, enabling its participation in various substitution reactions, including the aforementioned palladium-catalyzed cross-couplings and nitrile-group transfers. [, ] Additionally, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitutions. []
Q6: Has the chloromethylation of 1-bromo-2-methoxynaphthalene been reported?
A: Yes, research indicates that chloromethylation of 1-bromo-2-methoxynaphthalene leads to the formation of 6-bromo-1-chloromethyl-2-methoxynaphthalene, contrary to previous reports. [] This compound serves as an intermediate in the synthesis of 5-methoxy-2-naphthaleneacetonitrile, which itself acts as a precursor to the 6-hydroxy metabolite of napactadine. []
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